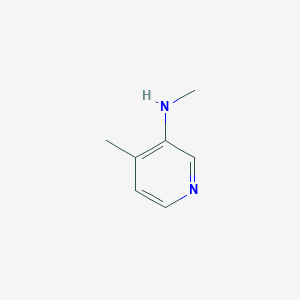

N,4-dimethylpyridin-3-amine

描述

N,4-Dimethylpyridin-3-amine is a derivative of pyridine, characterized by the presence of two methyl groups attached to the nitrogen and the fourth carbon of the pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including organic synthesis and catalysis.

准备方法

Synthetic Routes and Reaction Conditions: N,4-Dimethylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 3-aminopyridine with methyl iodide under basic conditions can yield this compound. Another method involves the reductive amination of 4-methylpyridine with formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.

化学反应分析

Types of Reactions: N,4-Dimethylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyridine derivatives.

科学研究应用

N,4-Dimethylpyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and esterification reactions.

Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: this compound is used in the manufacture of agrochemicals, dyes, and polymers.

作用机制

The mechanism of action of N,4-dimethylpyridin-3-amine involves its role as a nucleophilic catalyst. The compound facilitates various chemical reactions by stabilizing transition states and lowering activation energies. Its molecular targets include electrophilic centers in substrates, where it donates electron density to promote reaction progress.

相似化合物的比较

4-Dimethylaminopyridine (DMAP): Similar in structure but with different substitution patterns.

N,N-Dimethylpyridin-4-amine: Another derivative with distinct reactivity.

Uniqueness: N,4-Dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.

生物活性

N,4-dimethylpyridin-3-amine (C₇H₁₀N₂) is a pyridine derivative characterized by its unique structural features, including a pyridine ring with two methyl groups and an amino group. This compound has gained attention in various fields of research due to its potential biological activities and applications in organic synthesis.

The compound is notable for its basicity and potential catalytic properties. It can be synthesized through various methods, including nucleophilic substitution reactions and direct amination of pyridine derivatives. The specific methods of synthesis can influence the compound's reactivity and biological properties.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, research on similar pyridine derivatives suggests potential pharmacological applications. Pyridine compounds are often investigated for their antimicrobial , antifungal , and anticancer properties. The following table summarizes the potential biological activities associated with this compound based on structural analogs:

The biological mechanisms through which this compound may exert its effects are not fully elucidated but can be hypothesized based on the behavior of related compounds:

- Metal Ion Binding : The amine group and the aromatic nature of the pyridine ring suggest that this compound may interact with metal ions, potentially forming coordination complexes that could be biologically active.

- Nucleophilic Catalysis : Its basicity allows it to act as a nucleophile in various chemical transformations, which could be leveraged in drug development.

Case Studies and Research Findings

- Anticancer Activity : A study evaluating various pyridine derivatives found that compounds structurally similar to this compound exhibited significant anticancer activity, with IC50 values indicating effective inhibition of cancer cell proliferation .

- Antimicrobial Properties : Research has indicated that pyridine derivatives can possess broad-spectrum antimicrobial activity, suggesting that this compound may similarly exhibit such properties.

- Catalytic Applications : The compound has been explored for its role as a catalyst in organic synthesis, particularly in reactions requiring nucleophilic participation. Its efficiency in facilitating these reactions makes it a valuable candidate for further exploration in synthetic chemistry.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N,4-dimethylpyridin-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include coupling pyridine derivatives with amine precursors using catalysts (e.g., palladium or copper) under inert atmospheres. Solvents like dimethylformamide (DMF) or toluene are critical for solubility and reaction efficiency. Temperature control (e.g., 35–80°C) and purification via chromatography (e.g., ethyl acetate/hexane gradients) are essential for high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is primary for structural elucidation, identifying methyl and pyridine proton environments (e.g., δ 2.3–2.5 ppm for N-methyl groups). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 137). High-resolution mass spectrometry (HRMS) validates empirical formulas. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How does pH and solvent polarity affect the reactivity of this compound in nucleophilic substitution or coordination reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, favoring SN2 reactions. Acidic conditions (pH < 5) protonate the pyridine nitrogen, reducing electron density and slowing electrophilic substitutions. Steric hindrance from the 4-methyl group may limit regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives, particularly in target binding?

- Methodological Answer : Stereoisomers (e.g., cis vs. trans methyl groups) exhibit divergent binding affinities due to spatial alignment with chiral enzyme pockets. For example, (3R,4R)-stereoisomers of related piperidine analogs show 10-fold higher activity against serotonin receptors than (3S,4S)-forms. Computational docking (e.g., AutoDock Vina) predicts binding poses using crystal structures of target proteins .

Q. What computational strategies are used to predict the metabolic stability and toxicity of this compound in drug discovery?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals to predict metabolic oxidation sites (e.g., pyridine ring). Machine learning models (e.g., random forests) trained on ADME datasets identify potential hepatotoxicity risks. Molecular dynamics simulations assess membrane permeability via logP values (~1.8 for this compound) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

- Methodological Answer : Overlapping peaks in ¹H NMR are resolved using 2D techniques (COSY, HSQC) to assign coupling constants and confirm substituent positions. For example, NOESY correlations differentiate between ortho and para methyl groups on the pyridine ring. Conflicting MS fragments are clarified via isotope labeling or tandem MS/MS fragmentation pathways .

Q. Comparative Structural Analysis of Pyridine Derivatives

| Compound | Substituents | Unique Reactivity/Bioactivity | Reference |

|---|---|---|---|

| This compound | -NHCH₃ at C3, -CH₃ at C4 | Base for kinase inhibitor scaffolds | — |

| 3-Fluoro-2,6-dimethylpyridin-4-amine | -F at C3, -CH₃ at C2/C6 | Enhanced metabolic stability | |

| 1-Benzyl-N,4-dimethylpiperidin-3-amine | Piperidine core, benzyl group | Selective σ1 receptor modulation |

属性

IUPAC Name |

N,4-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-4-9-5-7(6)8-2/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDXNIYRGXNPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565623 | |

| Record name | N,4-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77862-24-9 | |

| Record name | N,4-Dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。